Saparal

Description

Properties

CAS No. |

54692-41-0 |

|---|---|

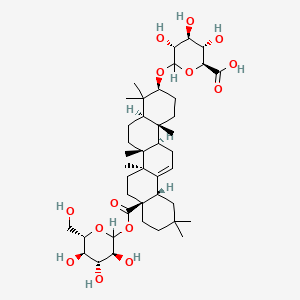

Molecular Formula |

C42H66O14 |

Molecular Weight |

795 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(52)56-34-30(48)27(45)26(44)22(19-43)53-34)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-31(49)28(46)29(47)32(55-35)33(50)51/h8,21-32,34-35,43-49H,9-19H2,1-7H3,(H,50,51)/t21-,22-,23-,24+,25-,26-,27+,28-,29-,30-,31+,32-,34?,35?,39-,40+,41+,42-/m0/s1 |

InChI Key |

YOSRLTNUOCHBEA-ATLBLLJHSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)C)C)(C)C)OC7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saparal; |

Origin of Product |

United States |

Foundational & Exploratory

Saparal as an Adaptogen: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saparal, a pharmaceutical preparation derived from the roots of Aralia mandshurica (also known as Aralia elata), is a classic adaptogen with a long history of use, particularly in Eastern Europe and Asia. Its primary active constituents are a complex of triterpenoid saponins known as aralosides.[1] Adaptogens are defined as agents that enhance the "state of non-specific resistance" in stress, helping the body to counteract adverse physical, chemical, or biological stressors.[2] Extensive pharmacological and clinical research, much of it conducted in the former USSR, has demonstrated this compound's efficacy in increasing physical and mental work capacity, reducing fatigue, and protecting against a wide spectrum of stressors.[3][4]

This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's adaptogenic activity, details representative experimental protocols for its evaluation, and presents its effects on key signaling pathways.

Core Mechanism of Action: Modulation of Stress-Signaling Pathways

The adaptogenic activity of this compound is not attributed to a single molecular target but rather to its ability to modulate a network of stress-response systems. The primary mechanisms involve the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and key intracellular signaling pathways that govern cellular resistance, inflammation, and apoptosis.

Attenuation of Endoplasmic Reticulum (ER) Stress

Chronic or intense stress can disrupt the protein-folding capacity of the endoplasmic reticulum, leading to a state known as ER stress. This activates the Unfolded Protein Response (UPR), which, if prolonged, can trigger inflammatory and apoptotic pathways. Aralosides from Aralia elata have been shown to exert a protective effect by mitigating ER stress. Specifically, they reduce the phosphorylation of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of ER stress.[1][3] This action prevents the downstream activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB), thereby reducing cellular damage and inflammation.[1][3]

Regulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[5] Under normal conditions, it is sequestered in the cytoplasm by its inhibitor, IκB.[5] Various stressors can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6] By inhibiting the upstream activation of the IKK complex (via the ER stress pathway), this compound prevents the degradation of IκB and subsequent activation of NF-κB.[1][3] This mechanism is central to its anti-inflammatory properties and contributes to its stress-protective effects.

Interaction with Heat Shock Proteins (Hsp)

Heat shock proteins, such as Hsp90, are molecular chaperones that play a crucial role in cellular protection and recovery from stress by assisting in the proper folding of proteins. One of the active components of this compound, Araloside C, has been shown to up-regulate the expression of Hsp90.[7][8] By enhancing the levels of these protective proteins, this compound may bolster the cell's ability to maintain protein homeostasis and survive stressful conditions.

Quantitative Data on Adaptogenic Effects

Table 1: Illustrative Data on the Effect of this compound on Physical Endurance in the Forced Swimming Test (Rodent Model)

| Treatment Group | Dose (mg/kg, p.o.) | N | Immobility Time (seconds) | % Change vs. Stress Control |

| Vehicle (No Stress) | - | 10 | 65.5 ± 5.2 | - |

| Stress Control (Vehicle) | - | 10 | 185.3 ± 12.8 | 0% |

| This compound | 50 | 10 | 130.1 ± 9.5* | -29.8% |

| This compound | 100 | 10 | 98.7 ± 7.1 | -46.7% |

| Reference Adaptogen | 100 | 10 | 105.4 ± 8.3 | -43.1% |

| Data are presented as Mean ± SEM. p.o. = oral administration. | ||||

| ***p<0.05, *p<0.01 compared to Stress Control group. |

Table 2: Illustrative Data on the Effect of this compound on HPA Axis Response in a Chronic Restraint Stress Model (Rodent Model)

| Treatment Group | Dose (mg/kg, p.o.) | Plasma Corticosterone (ng/mL) | Adrenal Gland Weight (mg) |

| Vehicle (No Stress) | - | 85.2 ± 9.1 | 25.1 ± 1.8 |

| Stress Control (Vehicle) | - | 350.6 ± 25.4 | 45.3 ± 3.1 |

| This compound | 50 | 265.9 ± 20.1 | 36.8 ± 2.5 |

| This compound | 100 | 198.4 ± 15.7 | 30.2 ± 2.2 |

| Data are presented as Mean ± SEM. | |||

| ***p<0.05, *p<0.01 compared to Stress Control group. |

Experimental Protocols

The following are representative, detailed methodologies for key preclinical experiments used to evaluate the adaptogenic properties of this compound.

Protocol 1: Forced Swimming Test (FST) for Anti-Fatigue Activity

Objective: To assess the effect of this compound on physical endurance and behavioral despair in a rodent model.

Workflow Diagram:

Materials:

-

Animals: Male Wistar rats (180-220g).

-

Test Substance: this compound (total aralosides), dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Apparatus: Glass or plexiglass cylinders (45 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Software: Video tracking software for behavioral analysis.

Procedure:

-

Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least 7 days prior to the experiment.

-

Grouping and Administration: Randomly divide animals into groups (e.g., Vehicle Control, this compound 50 mg/kg, this compound 100 mg/kg). Administer the test substance or vehicle orally via gavage once daily for 14 consecutive days.

-

Pre-test Session (Day 14): 60 minutes after the final dose, place each rat individually into the swimming cylinder for a 15-minute session. This session serves to induce a baseline level of behavioral despair. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Test Session (Day 15): 24 hours after the pre-test session, place the rats back into the cylinders for a 6-minute test session. The entire 6-minute session is video recorded.

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant decrease in immobility time compared to the vehicle-treated stress group indicates an antidepressant-like or anti-fatigue effect.

Protocol 2: Cold-Restraint Stress for HPA Axis Modulation

Objective: To evaluate this compound's ability to modulate the physiological stress response by measuring key HPA axis biomarkers.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Test Substance: this compound, prepared as in Protocol 1.

-

Apparatus: Restraint tubes or cones to restrict movement; a cold environment (4°C chamber).

-

Assay Kits: ELISA or RIA kits for measuring plasma corticosterone and ACTH.

Procedure:

-

Acclimatization and Administration: Follow the same procedure as in Protocol 1 for acclimatization, grouping, and daily administration for 14 days.

-

Stress Induction (Day 14): 60 minutes after the final dose, place animals in restrainers and transfer them to a cold room or chamber maintained at 4°C for a period of 2 hours.

-

Sample Collection: Immediately following the stress period, collect blood samples via tail-nick or cardiac puncture (under terminal anesthesia). Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Organ Collection: Euthanize the animals and carefully dissect the adrenal glands. Remove any adhering fat and weigh the glands.

-

Biochemical Analysis: Quantify plasma corticosterone and ACTH levels using commercially available assay kits according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of corticosterone, ACTH, and the adrenal gland weights between the different treatment groups. A significant reduction in these parameters in the this compound-treated groups compared to the stress control group indicates a stress-protective effect and modulation of the HPA axis.

Conclusion

This compound exerts its adaptogenic effects through a multi-target mechanism, primarily by modulating key cellular stress-response pathways. Its ability to attenuate ER stress and inhibit the downstream activation of JNK and NF-κB provides a strong molecular basis for its observed anti-inflammatory and stress-protective properties. While a substantial body of historical research supports its efficacy, there is a clear need for modern, controlled clinical trials with detailed reporting to precisely quantify its effects on cognitive function, fatigue, and physiological stress markers in human subjects. The experimental frameworks and mechanistic insights provided in this guide offer a foundation for future research and development of this compound as a therapeutic agent for stress-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A preliminary review of studies on adaptogens: comparison of their bioactivity in TCM with that of ginseng-like herbs used worldwide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aralia elata var. mandshurica (Rupr. & Maxim.) J.Wen: An overview of pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of the adaptogenic concept from traditional use to medical systems: Pharmacology of stress‐ and aging‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Nuclear factor-κB is a critical mediator of stress-impaired neurogenesis and depressive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of Araloside C against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of Araloside C against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Saparal Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saparal, a purified extract derived from the roots of Aralia mandshurica (Rupr. & Maxim.) Seem., also known as Manchurian Aralia, is a preparation consisting of the ammonium salts of triterpenoid saponins.[1][2] For decades, particularly following extensive research in the former USSR, this compound has been recognized as a potent adaptogenic agent.[3] Its pharmacological profile extends beyond stress protection to include significant effects on the central nervous system (CNS), inflammation, and the immune system. The primary active constituents responsible for these effects are oleanolic acid glycosides known as aralosides. This guide provides an in-depth overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to ascertain its bioactivity.

Core Pharmacological Properties

This compound exhibits a multifactorial mechanism of action, characteristic of adaptogens, influencing various physiological systems to enhance non-specific resistance to stress.[3]

-

Adaptogenic and CNS Stimulating Effects: this compound is primarily characterized as a phytoadaptogen with stimulating effects on the central nervous system. It has been shown to increase physical and mental work capacity, improve endurance, and reduce fatigue under stressful conditions.[3] Clinical applications have included the treatment of asthenic conditions, neurasthenia, and depression.[4] The underlying mechanism is largely attributed to its modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.

-

Anti-inflammatory Activity: The triterpenoid saponins within Aralia extracts possess significant anti-inflammatory properties.[5] Studies on total saponins from Aralia elata have demonstrated that they can suppress the expression of pro-inflammatory mediators. This action is linked to the modulation of key inflammatory signaling pathways, including the PI3K/Akt and nuclear factor-kappa B (NF-κB) pathways.[6]

-

Immunomodulatory and Antiviral Effects: this compound has been reported to have immunomodulatory functions, including radioprotective properties.[3] Its use as an antiviral remedy is linked to its ability to induce interferon production, a critical component of the innate immune response against viral infections.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the active components of Aralia species, providing insights into the potency and pharmacokinetic profile of this compound's constituents.

Table 1: Pharmacokinetic Parameters of Araloside A in Rats

This table presents the pharmacokinetic profile of Araloside A, a primary saponin in Aralia species, following intravenous and oral administration in rats. The data highlights very low oral bioavailability.[7]

| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |

| Cmax (Peak Plasma Concentration) | - | 32.68 ± 10.74 µg/L |

| Tmax (Time to Peak Concentration) | - | 1.21 ± 0.70 h |

| AUC(0-t) (Area Under the Curve) | 21,194.59 ± 4,385.13 ng·h/L | 277.14 ± 101.00 ng·h/L |

| t1/2 (Elimination Half-life) | 2.00 ± 0.21 h | 8.65 ± 3.22 h |

| Vd/F (Apparent Volume of Distribution) | 0.71 ± 0.20 L/kg | 2,229.99 ± 1,013.97 L/kg |

| CL/F (Apparent Clearance) | 0.24 ± 0.05 L/h/kg | 149.11 ± 62.28 L/h/kg |

| Oral Bioavailability (F) | - | ~0.14% |

Table 2: In Vitro Cytotoxicity of Triterpenoid Saponins from Aralia elata

This table shows the half-maximal inhibitory concentration (IC50) values of a specific saponin (Compound 8, as referenced in the study) isolated from the leaves of Aralia elata against various human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 15.62 |

| A549 | Human Lung Carcinoma | 11.25 |

| DU145 | Human Prostate Carcinoma | 7.59 |

Table 3: In Vitro Anti-inflammatory Activity of Saponins from Aralia nudicaulis

This table presents the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages by saponins from a related Aralia species.[5] This serves as a quantitative indicator of the anti-inflammatory potential of the saponin class.

| Compound | IC50 of NO Inhibition (µM) |

| Nudicauloside A | 74 ± 28 |

| Nudicauloside B | 101 ± 20 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound extract.

Preparation and Standardization of this compound Extract

This compound is defined as the sum of the ammonium salts of triterpenoid saponins from Aralia mandshurica roots. A general protocol for its preparation involves a salting-out technique.

-

Extraction: The dried and powdered root material of Aralia mandshurica is extracted with a suitable solvent, typically 70% ethanol, often using heat (e.g., refluxing) to enhance efficiency.[2]

-

Concentration: The resulting ethanolic extract is concentrated under vacuum to remove the ethanol, yielding a thick aqueous residue.

-

Precipitation: A saturated solution of ammonium sulfate is slowly added to the aqueous concentrate while stirring. As the salt concentration increases, it reduces the solubility of the saponins, causing them to precipitate out of the solution.[8][9] The solution is typically kept cold (e.g., 4°C) to maximize precipitation.[10]

-

Isolation: The precipitate is collected by centrifugation. The resulting pellet, containing the saponin salts, is separated from the supernatant.[8][10]

-

Purification and Drying: The saponin pellet is redissolved in a minimal amount of water and may be further purified by dialysis to remove excess ammonium sulfate and other small molecules. The purified solution is then lyophilized (freeze-dried) to obtain this compound as a dry powder.

-

Standardization: The final product is standardized based on its total saponin content. A common method is spectrophotometry, where the saponins react with concentrated sulfuric acid to produce a colored product that can be quantified at approximately 510 nm.[1] The total saponin content in the raw root material typically ranges from 9.4% to 10.5%.[1][2]

In Vivo Model: Carrageenan-Induced Paw Edema (Anti-inflammatory)

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.[11]

-

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.[12]

-

Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound extract (e.g., 100, 200, 400 mg/kg) administered intraperitoneally or orally.[13]

-

Induction of Edema: 30-60 minutes after the administration of the test or control substances, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.[12][14]

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[13][14] A plethysmometer is used for this measurement.

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema for each treated group is calculated relative to the control group.

In Vivo Model: Forced Swim Test (Adaptogenic/Antidepressant)

The Forced Swim Test (FST) is a behavioral model used to assess antidepressant activity and the effects of adaptogens on stress resilience.[15][16]

-

Animals: Male Swiss mice are commonly used.

-

Administration: Animals are treated with various doses of this compound extract or a vehicle control orally for a set period (e.g., 7-14 days) before the test.

-

Test Procedure:

-

Mice are individually placed into a transparent glass cylinder (e.g., 30 cm high, 12 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm, from which they cannot escape.[17]

-

The total test duration is 6 minutes. The animal's behavior is recorded, typically during the last 4 minutes of the test.[17]

-

-

Endpoint Measurement: The primary endpoint is the "immobility time." An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.[17]

-

Data Analysis: A significant decrease in the duration of immobility in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like or adaptogenic (anti-stress) effect.

Visualization of Key Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of complex signaling networks. The following diagrams, rendered in DOT language, illustrate the primary pathways involved.

Adaptogenic Effect via HPA Axis Modulation

This compound is believed to exert its adaptogenic effects by normalizing the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, preventing excessive cortisol release during chronic stress.

Caption: this compound modulates the HPA axis, normalizing stress-induced hormone release.

Anti-inflammatory Effect via NF-κB Pathway Inhibition

The saponins in this compound likely inhibit inflammation by interfering with the canonical NF-κB signaling pathway, reducing the transcription of pro-inflammatory genes.

Caption: this compound inhibits the IKK complex, blocking NF-κB activation and inflammation.

Antiviral Effect via Interferon Induction Pathway

This compound's antiviral activity is attributed to its ability to induce the production of Type I interferons (IFN), which trigger an antiviral state in host cells.

Caption: this compound potentiates the induction of Interferon-β, leading to an antiviral state.

References

- 1. Studies on cytotoxic triterpene saponins from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aralia elata var. mandshurica (Rupr. & Maxim.) J.Wen: An overview of pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Study of Araloside A in Rats Based on LC-MS/MS Techniques [journal11.magtechjournal.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Precipitation by Ammonium Sulfate Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]

- 11. researchgate.net [researchgate.net]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. brieflands.com [brieflands.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

Saparal's Modulatory Role on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saparal, a term associated with saponin extracts from plants of the Aralia genus, is gaining attention for its potential role in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. As adaptogenic compounds, these saponins are proposed to mitigate the detrimental effects of stress by influencing the intricate signaling cascade of the HPA axis. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the HPA axis, drawing upon available scientific literature on Aralia and closely related saponins. It summarizes quantitative data on hormonal modulation, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to support further research and development in this area.

Introduction to the HPA Axis

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a complex neuroendocrine system responsible for orchestrating the body's response to stressors.[1] This intricate network of interactions between the hypothalamus, the pituitary gland, and the adrenal glands regulates a multitude of physiological processes, including metabolism, immune response, and mood.[1]

Upon perception of a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH).[2] CRH travels to the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH) into the bloodstream.[2] ACTH then acts on the adrenal cortex, prompting the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.[2][3] These glucocorticoids exert widespread effects throughout the body to mobilize energy and restore homeostasis. The HPA axis is regulated by a negative feedback loop, where elevated glucocorticoid levels inhibit the production of CRH and ACTH, thus preventing an overactive stress response.[4]

This compound and its Proposed Mechanism of Action

This compound, representing the total saponins from Aralia species, is classified as an adaptogen. Adaptogens are natural substances that are believed to enhance the body's ability to cope with physical and emotional stress. The modulatory effects of this compound on the HPA axis are thought to be a key component of its adaptogenic properties.

While direct research on a specific compound named "this compound" is limited, studies on saponins from Aralia and the closely related Panax (ginseng) genus provide significant insights. Research suggests that these saponins may exert their influence at the level of the adrenal gland. Specifically, they have been observed to attenuate the stress-induced increase in plasma corticosterone levels without affecting the levels of ACTH. This indicates a potential mechanism where the saponins block the action of ACTH at the adrenal cortex, thereby reducing the output of glucocorticoids.

Quantitative Data on HPA Axis Modulation

The following tables summarize quantitative data from a key study investigating the effects of ginseng total saponins (GTS), a relevant proxy for this compound, on the HPA axis in an animal model of stress.

Table 1: Effect of Ginseng Total Saponin (GTS) Pretreatment on Immobilization Stress-Induced Plasma Corticosterone and ACTH Levels in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Plasma Corticosterone (ng/mL) | Plasma ACTH (pg/mL) |

| Control (No Stress) | - | 45.3 ± 5.1 | 58.2 ± 6.3 |

| Immobilization Stress | - | 389.6 ± 23.4 | 412.5 ± 31.8 |

| GTS + Immobilization Stress | 5 | 298.7 ± 18.9* | 401.3 ± 29.5 |

| GTS + Immobilization Stress | 20 | 215.4 ± 15.2** | 398.7 ± 28.1 |

*p < 0.05, **p < 0.01 compared to the Immobilization Stress group. Data adapted from a study on Panax ginseng saponins.

Table 2: Effect of Ginseng Total Saponin (GTS) and Ginsenoside Rc on ACTH-Induced Plasma Corticosterone Levels in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Plasma Corticosterone (ng/mL) |

| Control | - | 52.1 ± 6.3 |

| ACTH (30 µg/kg, i.p.) | - | 354.2 ± 21.8 |

| GTS + ACTH | 20 | 241.3 ± 17.6** |

| Ginsenoside Rc + ACTH | 2 | 268.5 ± 19.1* |

*p < 0.05, **p < 0.01 compared to the ACTH group. Data adapted from a study on Panax ginseng saponins.

Experimental Protocols

Immobilization Stress Model in Rodents

This protocol describes a common method for inducing acute stress in rodents to study the effects of potential therapeutic agents on the HPA axis.

Objective: To evaluate the effect of this compound on the HPA axis response to acute immobilization stress.

Materials:

-

Male ICR mice (or other suitable rodent strain)

-

This compound (total saponin extract from Aralia species)

-

Vehicle (e.g., saline, distilled water)

-

Immobilization devices (e.g., rodent restrainers)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

Hormone assay kits (Corticosterone and ACTH ELISA or RIA kits)

Procedure:

-

Animal Acclimation: House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to minimize baseline stress.

-

Treatment Administration:

-

Divide animals into experimental groups (e.g., Control, Immobilization Stress, this compound + Immobilization Stress).

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at predetermined doses and time points before stress induction.

-

-

Immobilization Stress:

-

Place the animals in the immobilization devices for a specified duration (e.g., 2 hours). The devices should restrict movement without causing injury.

-

-

Blood Collection:

-

Immediately following the stress period, collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein).

-

Collect samples quickly to minimize stress from the collection procedure itself.

-

-

Plasma Separation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma at -80°C until hormone analysis.

-

-

Hormone Analysis:

-

Measure plasma corticosterone and ACTH concentrations using commercially available and validated assay kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound.

-

ACTH Challenge Model

This protocol is designed to investigate the direct effect of a substance on the adrenal gland's response to ACTH.

Objective: To determine if this compound inhibits ACTH-induced corticosterone secretion.

Procedure:

-

Follow steps 1 and 2 from the Immobilization Stress Model for animal acclimation and this compound administration.

-

ACTH Administration:

-

Administer a standardized dose of ACTH (e.g., 30 µg/kg, i.p.) to the animals.

-

-

Blood Collection:

-

Collect blood samples at a specified time point after ACTH injection (e.g., 60 minutes).

-

-

Follow steps 5, 6, and 7 from the Immobilization Stress Model for plasma separation, hormone analysis, and data analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HPA axis signaling pathway and the proposed site of this compound's inhibitory action.

Caption: A typical experimental workflow for investigating this compound's effect on the HPA axis.

Caption: Logical relationship of this compound's proposed mechanism in mitigating the stress response.

Conclusion

The available evidence, primarily from studies on saponins from Aralia and related genera, suggests that this compound has a modulatory role on the HPA axis. The primary mechanism appears to be the attenuation of the adrenal response to ACTH, leading to a reduction in glucocorticoid secretion during stress. This action is consistent with its classification as an adaptogen. The quantitative data, although extrapolated from a closely related plant species, provides a strong basis for the potential efficacy of this compound. Further research, utilizing the detailed experimental protocols outlined in this guide, is warranted to fully elucidate the specific dose-dependent effects and molecular mechanisms of this compound from various Aralia species on the HPA axis. Such studies will be crucial for the development of novel therapeutic strategies for managing stress-related disorders.

References

- 1. Saponins and other constituents from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Study of the saponin of Panax ginseng C.A. Meyer. I. Inhibitory effect on adrenal atrophy, thymus atrophy and the decrease of serum K+ concentration induced by cortisone acetate in unilateral adrenalectomized rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total saponins of Aralia elata (Miq.) Seem. alleviate myocardial ischemia‐reperfusion injury by promoting NLRP3‐inflammasome inactivation via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Saparal: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saparal is a complex phytopharmaceutical preparation derived from the roots of Aralia mandshurica. It is composed of a mixture of the ammonium salts of triterpenoid saponins, primarily aralosides A, B, and C. Possessing adaptogenic properties, this compound has been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound's constituent saponins, detailed experimental protocols for their extraction and quantification, and an in-depth analysis of their modulation of key cellular signaling pathways, namely NF-κB, PI3K/Akt, and MAPK. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound is obtained from the roots of Aralia mandshurica, a deciduous shrub or small tree native to East Asia.[1][2] This plant is also known by the synonym Aralia elata var. mandshurica. The primary bioactive components of this compound are a group of triterpenoid saponins known as aralosides, with aralosides A, B, and C being the most prominent.

Quantitative Analysis of Saponin Content

The concentration of total saponins in the roots of Aralia mandshurica can vary. Spectrophotometric analysis has shown the total saponin content, calculated as this compound, to range from 9.41 ± 0.18% to 10.46 ± 0.15% in the raw plant material.[1][2]

| Plant Part | Active Constituents | Concentration Range (%) | Analytical Method |

| Roots | Total Saponins (as this compound) | 9.41 - 10.46 | Spectrophotometry |

Experimental Protocols

Extraction of Total Saponins (Laboratory Scale)

This protocol describes a general method for the extraction of total saponins from the roots of Aralia mandshurica.

Materials:

-

Dried and powdered roots of Aralia mandshurica

-

70% Ethanol

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place a known quantity of powdered Aralia mandshurica root material into a round-bottom flask.

-

Add a sufficient volume of 70% ethanol to the flask to achieve a solid-to-solvent ratio of 1:10 (w/v).

-

Connect the flask to a reflux condenser and heat the mixture at a gentle boil for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude saponin extract.

Supercritical Fluid Extraction of Aralosides

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) with a co-solvent is a more advanced and efficient method for obtaining aralosides.

Apparatus:

-

Supercritical fluid extraction system

Parameters:

-

Supercritical Fluid: Carbon dioxide (CO2)

-

Co-solvent: Ethanol-water mixture

-

Pressure: 12 MPa

-

Temperature: 323.2 K (50°C)

-

CO2 Flow Rate: 500 g/h

-

Ultrasonic Exposure: Can be applied to enhance extraction efficiency.[1]

Procedure:

-

Load the powdered root material into the extraction vessel of the SFE system.

-

Pressurize the system with CO2 to the desired pressure.

-

Introduce the ethanol-water co-solvent at the specified ratio.

-

Maintain the temperature and pressure for the duration of the extraction.

-

Collect the extract from the separator. The araloside-rich fraction can be further purified.

Preparation of this compound (Ammonium Salts of Aralosides)

The specific industrial process for preparing the final drug substance "this compound" involves the conversion of the extracted aralosides into their ammonium salts. While detailed proprietary industrial methods are not publicly available, the general chemical principle involves reacting the acidic saponins with a source of ammonia.

Conceptual Workflow:

Figure 1. Conceptual workflow for the preparation of this compound.

Quantitative Determination by Spectrophotometry

This method is used to determine the total saponin content, expressed as this compound.

Principle: The method is based on the colorimetric reaction of saponins with concentrated sulfuric acid, with the absorbance measured at 510 nm.[1][2]

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a sample solution from the extracted material.

-

To a specific volume of the standard and sample solutions, carefully add concentrated sulfuric acid.

-

Allow the reaction to proceed for a defined period.

-

Measure the absorbance of the resulting colored solution at 510 nm using a spectrophotometer.

-

Calculate the total saponin content in the sample by comparing its absorbance to that of the standard.

Biological Activity and Signaling Pathways

This compound and its constituent aralosides have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Aralia species have been shown to inhibit the NF-κB pathway. The proposed mechanism involves the inhibition of IKK phosphorylation, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

Figure 2. this compound's inhibitory effect on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Activation of this pathway involves the phosphorylation of Akt at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). While the precise mechanism of this compound's interaction is still under investigation, some studies on related saponins suggest a modulatory role. It is hypothesized that aralosides may interfere with the phosphorylation of Akt, thereby attenuating downstream signaling.

Figure 3. Postulated modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a central role in a wide range of cellular processes, including inflammation, stress response, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 MAPK pathways. Saponins from Aralia species have been shown to influence MAPK signaling. For instance, they may reduce the phosphorylation of JNK, thereby mitigating stress-induced inflammatory responses.

Figure 4. this compound's inhibitory action on the MAPK signaling cascade.

Conclusion

This compound, a preparation derived from Aralia mandshurica, represents a complex mixture of bioactive triterpenoid saponins. Its demonstrated ability to modulate key signaling pathways involved in inflammation and cellular stress highlights its potential for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of this compound's natural origins, methods for its extraction and analysis, and its mechanisms of action at the cellular level, offering a valuable resource for the scientific community. Further research is warranted to elucidate the precise molecular interactions of individual aralosides with their cellular targets and to optimize extraction and purification protocols for consistent and high-yield production.

References

Ethnobotanical Uses of Aralia Plants Containing Saparal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aralia, belonging to the Araliaceae family, encompasses a diverse group of medicinal plants with a rich history of use in traditional medicine across Asia and the Americas. These plants are a significant source of bioactive compounds, most notably triterpenoid saponins. "Saparal" is a standardized preparation derived from the roots of Aralia mandshurica, primarily composed of a mixture of oleanolic acid glycosides known as aralosides A, B, and C. This technical guide provides an in-depth overview of the ethnobotanical applications of Aralia species, with a focus on those containing this compound. It details the quantitative analysis of these key saponins, provides comprehensive experimental protocols for their extraction and quantification, and elucidates the molecular signaling pathways through which they exert their pharmacological effects. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

Ethnobotanical Landscape of Aralia Species

Aralia plants have been integral to various traditional medicine systems for centuries, valued for their adaptogenic, anti-inflammatory, and restorative properties. The roots, rhizomes, and bark are the most commonly utilized parts.

Traditional Uses:

-

Aralia mandshurica (Manchurian Aralia): The roots of this species are the source of the medicinal preparation this compound. Traditionally, it has been used in Russian and Chinese medicine as a stimulant for the central nervous system, to combat fatigue, and to enhance physical and mental performance.[1]

-

Aralia elata (Japanese Angelica Tree): In traditional Chinese, Japanese, and Korean medicine, the root and stem bark are used to treat a variety of ailments including rheumatoid arthritis, diabetes, and inflammatory conditions.[2]

-

Aralia continentalis (Continental Aralia): Known in Chinese and Korean traditional medicine, its roots and root bark are used to dispel wind and dampness, promote blood circulation, and relieve pain associated with conditions like arthritis, headache, and toothache.[3]

-

Aralia racemosa (American Spikenard): Native American traditions utilize the roots of this plant for respiratory ailments, rheumatism, and as a general tonic.[2]

-

Aralia nudicaulis (Wild Sarsaparilla): Historically used by indigenous peoples in North America as a "blood purifier" and for treating lung conditions and skin ailments.[4][5]

-

Aralia spinosa (Devil's Walking Stick): Traditional uses include as a diaphoretic and stimulant.[6]

Quantitative Analysis of this compound and its Constituents

This compound is defined as the total ammonium salts of aralosides A, B, and C. The primary source for this compound is the roots of Aralia mandshurica. Quantitative analysis is crucial for the standardization of extracts and finished products.

| Plant Species | Plant Part | Active Compound(s) | Concentration (% w/w) | Analytical Method | Reference |

| Aralia mandshurica | Roots | Total Saponins (as this compound) | 9.41 ± 0.18 to 10.46 ± 0.15 | Spectrophotometry | [1][2][7] |

| Aralia taibaiensis | Root Bark | Total Saponins | Optimized yield | Ultrasound-Assisted Extraction & Spectrophotometry | [8] |

| Aralia elata | Leaves | Triterpenoid Saponins | Varies by geographical origin | HPLC-PDA-ESI-MS/MS | [9] |

Experimental Protocols

Extraction of Total Saponins (this compound) from Aralia Roots

This protocol is based on ultrasound-assisted extraction (UAE), a green and efficient method.

3.1.1. Materials and Equipment:

-

Dried and powdered Aralia root material

-

Ethanol (73%)

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

-

Freeze dryer

3.1.2. Procedure:

-

Weigh a precise amount of the powdered Aralia root material.

-

Add the powder to an extraction vessel with 73% ethanol at a solid-liquid ratio of 1:16 (g/mL).

-

Place the vessel in an ultrasonic bath set to a temperature of 61°C.

-

Apply sonication for a duration of 34 minutes.

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

Lyophilize the concentrated aqueous extract using a freeze dryer to obtain the crude total saponin powder.

Quantification of Total Saponins by Spectrophotometry

This colorimetric method provides a quantitative measure of the total saponin content, expressed as this compound or an equivalent standard like oleanolic acid.

3.2.1. Materials and Equipment:

-

Crude saponin extract

-

Concentrated sulfuric acid

-

Vanillin-acetic acid reagent

-

Water bath

-

UV-Vis spectrophotometer

-

Oleanolic acid (as a standard)

3.2.2. Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of oleanolic acid at known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the crude saponin extract in a suitable solvent to a known concentration.

-

Colorimetric Reaction:

-

To an aliquot of the sample or standard solution, add the vanillin-acetic acid reagent.

-

Carefully add concentrated sulfuric acid and mix thoroughly.

-

Heat the mixture in a water bath at a controlled temperature for a specific time to develop the color.

-

Cool the mixture to room temperature.

-

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at 545 nm against a blank.[8]

-

Calculation: Calculate the total saponin content in the sample by comparing its absorbance to the standard curve of oleanolic acid. The results can be expressed as oleanolic acid equivalents or recalculated for this compound.

HPLC Analysis of Aralosides

High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of individual aralosides.

3.3.1. Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (0.1% in water, v/v)

-

Araloside A, B, and C standards

-

0.22 µm syringe filters

3.3.2. Procedure:

-

Sample and Standard Preparation: Prepare stock solutions of the saponin extract and individual araloside standards in a suitable solvent (e.g., methanol). Filter all solutions through a 0.22 µm filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% aqueous phosphoric acid (Solvent B).[8]

-

Gradient Elution: A typical gradient might be: 0-10 min, 5-20% A; 10-25 min, 20-28% A; 25-35 min, 28-33% A; 35-45 min, 33-38% A; 45-55 min, 38-46% A; 55-60 min, 46-60% A; 60-68 min, 60-75% A.[8]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 203 nm or ELSD.[8]

-

-

Data Analysis: Identify the peaks of aralosides A, B, and C in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each araloside using a calibration curve generated from the standards.

Signaling Pathways and Mechanisms of Action

The constituent aralosides of this compound have been shown to modulate several key signaling pathways, providing a molecular basis for their observed pharmacological effects.

Araloside A: Pro-apoptotic and Anti-inflammatory Effects via NF-κB Inhibition

Araloside A has demonstrated pro-apoptotic and anti-inflammatory activities in rheumatoid arthritis fibroblast-like synoviocytes.[10][11] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11]

References

- 1. Quantitative Determination of Total Saponins in Aralia Mandshurica Plant Raw Material - Kurkin - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 2. researchgate.net [researchgate.net]

- 3. Araloside A, an antiulcer constituent from the root bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. constellation.uqac.ca [constellation.uqac.ca]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Araloside B | C52H82O22 | CID 101600059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Araloside C attenuates atherosclerosis by modulating macrophage polarization via Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pro-apoptotic and anti-inflammatory effects of araloside A on human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Saparal CAS number and chemical identifiers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical identifiers, potential biological activities, and relevant experimental methodologies for the natural compound Saparal.

Chemical Identity and Properties

This compound is classified as an adaptogen of plant origin, identified as a triterpenoid saponin.[1] Its core chemical structure is based on an oleanolic acid glycoside. The following tables summarize the key chemical identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 54692-41-0 | PubChem[2] |

| PubChem CID | 3085071 | PubChem[2] |

| IUPAC Name | (2S,3S,4S,5R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem[2] |

| Synonyms | This compound | MedKoo Biosciences[1] |

| InChI Key | YOSRLTNUOCHBEA-ATLBLLJHSA-N | MedKoo Biosciences[1] |

| SMILES Code | C[C@]12CC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)O3">C@HC(C)(C)[C@@H]1CC[C@]4(C)[C@@H]2CC=C5[C@@]4(C)CC[C@]6(C(OC7--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O7)=O)[C@H]5CC(C)(C)CC6 | MedKoo Biosciences[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H66O14 | PubChem[2] |

| Molecular Weight | 794.97 g/mol | MedKoo Biosciences[1] |

| Exact Mass | 794.4453 Da | MedKoo Biosciences[1] |

| Topological Polar Surface Area | 233 Ų | PubChem[2] |

| Complexity | 1560 | PubChem[2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol[3] |

Potential Biological Activities and Signaling Pathways

While specific quantitative bioactivity data for this compound is limited in the public domain, its classification as a saponin from Aralia elata provides strong indications of its potential pharmacological effects. Saponins from Aralia elata have been reported to possess a range of biological activities, including anti-inflammatory and anti-tumor effects.

The molecular mechanisms underlying these activities are thought to involve the modulation of key cellular signaling pathways. Research on total saponin extracts from Aralia elata suggests the involvement of the PI3K/Akt and MAPK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Saponins from Aralia elata may exert their anti-tumor effects by modulating this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell stress responses, and apoptosis. The anti-inflammatory effects of Aralia elata saponins may be mediated through the inhibition of this pathway.

Experimental Protocols

General Workflow for Saponin Isolation and Analysis

The following diagram outlines a typical workflow for the extraction, isolation, and analysis of saponins like this compound from plant material.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methods used for the quantitative analysis of triterpenoid saponins from Aralia elata.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient program should be optimized for the best separation of this compound.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection:

-

DAD: Wavelength set according to the UV absorbance of this compound.

-

ELSD: Drift tube temperature and nebulizer gas flow should be optimized.

-

-

Sample Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol). Calibration standards are prepared by serial dilution.

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in unknown samples is determined from this curve.

Quantitative Data (for Related Compounds)

Specific quantitative bioactivity data for this compound is not widely available. However, data for related saponins isolated from Aralia species can provide an indication of potential potency.

Table 3: Anti-inflammatory Activity of Saponins from Aralia nudicaulis

| Compound | IC50 (µM) for LPS-induced NO production in RAW 264.7 macrophages |

| Nudicauloside A | 74 |

| Nudicauloside B | 101 |

Note: This data is for saponins from a related plant species and should be used for reference purposes only.

Conclusion

This compound is a triterpenoid saponin with potential anti-inflammatory and anti-tumor activities, likely mediated through the modulation of the PI3K/Akt and MAPK signaling pathways. While further research is needed to fully elucidate its specific biological functions and quantitative potency, this guide provides a foundational understanding for researchers and professionals in drug development. The provided chemical identifiers and general experimental protocols offer a starting point for the isolation, characterization, and biological evaluation of this promising natural compound.

References

Saparal: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saparal, a pharmaceutical preparation derived from the roots of the Manchurian Thorn Tree (Aralia mandshurica), stands as a noteworthy adaptogen with a history of clinical use, primarily in Eastern Europe. Comprised of a sum of ammonium salts of triterpenoid saponins—specifically aralosides A, B, and C—this compound has demonstrated a range of therapeutic applications, from mitigating inflammation to bolstering the body's resilience against stress and viral infections. This technical guide synthesizes the available scientific data on this compound, presenting its pharmacological properties, available quantitative data, and insights into its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, providing a foundation for further investigation into the therapeutic promise of this plant-derived compound.

Introduction

This compound is a natural product originating from the roots of Aralia mandshurica, a plant with a long history in traditional medicine. Its primary active constituents are aralosides, a class of triterpenoid saponins that are believed to be responsible for its diverse pharmacological effects. Clinically, this compound has been utilized as a tonic and adaptogenic agent to combat asthenia, hypotension, and both physical and mental fatigue.[1][2][3] Beyond its general restorative properties, research has pointed towards more specific therapeutic applications, including anti-inflammatory and antiviral activities. This guide provides an in-depth review of the scientific literature on this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates.

Therapeutic Applications and Efficacy

The therapeutic potential of this compound extends across several key areas, supported by both preclinical and clinical observations.

Anti-inflammatory Effects in Maxillofacial Inflammation

One of the notable clinical applications of this compound is in the management of acute inflammatory processes in the maxillofacial region. A study investigating the combined therapy of this compound with benzonal reported a significant reduction in treatment duration and a decrease in the incidence of complications such as chronic osteomyelitis. The administration of this compound was associated with a more rapid normalization of several homeostatic parameters, including microsomal monoxygenase activities, acetylation processes, nonspecific resistance, and the leukocytic index of intoxication.

Antiviral and Immunomodulatory Properties

Preclinical studies have demonstrated this compound's efficacy against influenza virus. In experimental mouse models, this compound exhibited antiviral effects, which were attributed to its ability to induce the production of endogenous interferon.[4] Prophylactic use in human subjects resulted in a greater than two-fold reduction in the morbidity of influenza and other acute respiratory diseases. Furthermore, an increase in the levels of endogenous serum interferon was observed in 67-75% of individuals who received this compound.[4]

Adaptogenic and Tonic Effects

As an adaptogen, this compound has been shown to enhance the body's resistance to various stressors. It is used to prevent and treat mental and physical fatigue.[2][3] Its tonic effects are indicated for conditions such as neurasthenia, asthenic states, and hypotension.[1][3]

Quantitative Data

The following tables summarize the available quantitative data on this compound and its active constituents, the aralosides.

| Table 1: Composition and Dosage of this compound | |

| Active Ingredients | Sum of ammonium salts of aralosides A, B, and C[1][5] |

| Standard Dosage | 0.05 g (1 tablet)[1][2][3] |

| Frequency | 2-3 times per day (morning and afternoon)[1][2][3] |

| Treatment Course | 15-30 days[1][2][3] |

| Repeat Course | After a 1-2 week interval, 0.05-0.1 g per day for 10-15 days[2][3] |

| Table 2: In Vitro and In Vivo Efficacy of Aralosides | |

| Araloside A | |

| Renin-Inhibitory Activity (IC50) | 77.4 μM |

| Pro-apoptotic Effect on GRC-1 and 786-O cells | 1-100 μM (24-72 h) |

| Anti-proliferative Effect on MH7A cells | 1-32 μM (24 h) |

| Inhibition of IL-1β and IL-6 production in MH7A cells | 4-16 µM |

| Gastroprotective Effect (HCl/ethanol-induced lesions) | 50 mg/kg (oral) |

| Gastroprotective Effect (aspirin-induced ulcers) | 100 mg/kg (oral) |

| Araloside C | |

| Binding Affinity to Hsp90 (KD) | 29 μM |

Mechanism of Action

The therapeutic effects of this compound are mediated through the modulation of key signaling pathways involved in inflammation, immune response, and cellular stress.

Anti-inflammatory Signaling

The total saponins of Aralia elata have been shown to exert their anti-inflammatory effects by modulating the PI3K/Akt and NF-κB signaling pathways. This modulation leads to the inactivation of the NLRP3 inflammasome, a key component of the inflammatory response.

References

- 1. Инструкция Сапарал [meddovidka.ua]

- 2. m.sportwiki.to [m.sportwiki.to]

- 3. Сапарал — Фармацевтическая химия [xumuk.ru]

- 4. [The biological activity of this compound in an influenzal infection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Инструкция по применению Сапарал таблетки 50мг: показания и противопоказания, состав и дозировка – АптекаМос [aptekamos.ru]

A Comprehensive Technical Review of Aralia Saponins: From Extraction to Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on Aralia saponins. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of these natural compounds. This document details the extraction and isolation methodologies, summarizes the quantitative data on their biological activities, and elucidates the underlying molecular mechanisms of action, including key signaling pathways.

Chemical Profile of Aralia Saponins

Saponins from the Aralia genus are a diverse group of triterpenoid glycosides, primarily derivatives of oleanolic acid and hederagenin. These compounds have garnered significant attention for their wide range of pharmacological activities. More than 290 chemical constituents have been isolated from the genus Aralia, with triterpenoid saponins being a major class.[1][2] The structural diversity of these saponins, arising from variations in the aglycone backbone and the number and type of sugar moieties, contributes to their broad spectrum of biological effects.

Below is a table summarizing some of the key saponins isolated from various Aralia species, detailing their aglycone structure and attached sugar residues.

| Saponin Name | Aralia Species | Aglycone | Sugar Moieties | Reference |

| Oleanolic Acid Derivatives | ||||

| Elatoside A | A. elata | Oleanolic acid | β-D-xylopyranosyl, β-D-galactopyranosyl, β-D-glucopyranosiduronic acid | [3] |

| Elatoside B | A. elata | Oleanolic acid | β-D-galactopyranosyl, β-D-glucopyranosiduronic acid | [3] |

| Tarasaponin III | A. elata | Oleanolic acid | β-D-xylopyranosyl, β-D-glucopyranosyl, α-L-arabinopyranoside | [1] |

| Tarasaponin IV | A. elata | Oleanolic acid | β-D-glucopyranosyl, α-L-arabinofuranosyl, β-D-glucuronopyranoside | [1] |

| Araloside A | A. spinifolia | Oleanolic acid | Not specified in abstract | [2] |

| Nudicauloside A | A. nudicaulis | Oleanolic acid | β-D-glucopyranosyl, α-L-arabinopyranosyl | [4] |

| Nudicauloside B | A. nudicaulis | Oleanolic acid | β-D-glucopyranosyl, α-L-arabinopyranosyl | [4] |

| Hederagenin Derivatives | ||||

| Durupcoside C | A. elata | Hederagenin | β-D-glucopyranosyl, α-L-arabinopyranoside | [5] |

| α-hederin | A. elata | Hederagenin | α-L-rhamnopyranosyl, α-L-arabinopyranoside | [5] |

| Collinsonidin | A. elata | Hederagenin | β-D-glucopyranosyl, α-L-arabinopyranoside | [5] |

| Echinocystic Acid Derivatives | ||||

| Congmuyenoside I | A. elata | Echinocystic acid | β-D-glucopyranosyl | [6] |

| Congmuyenoside III | A. elata | Echinocystic acid | β-D-glucopyranosyl | [6] |

| Caulophyllogenin Derivatives | ||||

| Congmuyenoside IV | A. elata | Caulophyllogenin | β-D-glucopyranosyl | [6] |

Extraction and Isolation of Aralia Saponins

Efficient extraction and isolation are critical steps in the study of Aralia saponins. Various methods have been developed and optimized to maximize the yield and purity of these compounds.

Extraction Methodologies

Both conventional and modern extraction techniques have been employed for the extraction of saponins from Aralia species.

-

Conventional Heat Reflux Extraction (HRE): This traditional method typically involves the use of solvents like ethanol. For instance, a study on Aralia taibaiensis utilized 70% ethanol at 78°C for 2 hours, repeated three times.[7]

-

Ultrasound-Assisted Extraction (UAE): UAE is a more modern and efficient technique that often results in higher yields compared to HRE.[7] Optimized parameters for UAE of total saponins from Aralia taibaiensis were found to be an ethanol concentration of 73%, an ultrasound time of 34 minutes, an ultrasound temperature of 61°C, and a solid-liquid ratio of 16 g/mL.[7]

The following table summarizes the quantitative yields of total saponins from different Aralia species using various extraction methods.

| Aralia Species | Plant Part | Extraction Method | Solvent | Yield | Reference |

| A. mandshurica | Roots | Spectrophotometry | 70% Ethanol | 9.41 ± 0.18% to 10.46 ± 0.15% | [8][9] |

| A. taibaiensis | Root bark | HRE | 70% Ethanol | Lower than UAE | [7] |

| A. taibaiensis | Root bark | UAE (Optimized) | 73% Ethanol | Higher than HRE | [7] |

| A. taibaiensis | Root bark | Reflux Extraction | 70% Ethanol | 11.87% (w/w) | [10] |

Isolation and Purification Protocols

Following extraction, a multi-step chromatographic process is typically used to isolate and purify individual saponins.

Experimental Protocol: Isolation of Saponins from Aralia nudicaulis

This protocol is a synthesized example based on the literature for the isolation of saponins from the methanolic extract of Aralia nudicaulis leaves.[4]

-

Initial Fractionation (Adsorbent Chromatography):

-

The crude methanolic extract is subjected to column chromatography on a Diaion HP-20 resin.

-

A step gradient of H₂O/MeOH (from 1:0 to 0:1) is used to elute the compounds, yielding multiple fractions.

-

-

Silica Gel Chromatography:

-

The saponin-rich fractions from the previous step are further separated by flash chromatography on a silica gel column.

-

An isocratic solvent system, such as CHCl₃/MeOH/H₂O (26:14:3), is used for elution.

-

-

Reversed-Phase Chromatography:

-

Further purification is achieved using reversed-phase C18 column chromatography.

-

-

Final Purification (Semi-preparative HPLC):

-

The final purification of individual saponin compounds is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Pharmacological Activities and Mechanisms of Action

Aralia saponins exhibit a remarkable array of pharmacological activities, making them promising candidates for the development of novel therapeutics.

Anti-inflammatory Activity

Total saponins from Aralia elata (TAS) have been shown to possess significant anti-inflammatory properties. They can suppress the inflammation and apoptosis of human umbilical vein endothelial cells (HUVECs) induced by tumor necrosis factor-alpha (TNF-α).[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol is based on studies investigating the anti-inflammatory effects of saponins on RAW 264.7 murine macrophages.[4]

-

Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with varying concentrations of the test saponin for a specified period.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Measurement: After incubation, the concentration of NO in the cell culture supernatant is determined using the Griess reaction.

-

Data Analysis: The inhibitory effect of the saponin on NO production is calculated, and the IC₅₀ value is determined.

The anti-inflammatory effects of Aralia saponins are mediated, in part, through the modulation of the PI3K/Akt and NF-κB signaling pathways .[11] TAS has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, a key event in the inflammatory response.[4]

Cardioprotective Effects

Total saponins from Aralia species have demonstrated significant cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury (MIRI).[12][13]

In Vivo Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rats

This protocol is a summary of the methodology used in studies evaluating the cardioprotective effects of Aralia saponins.[12][13]

-

Animal Model: Male Wistar rats are used to establish the isolated heart MIRI model.

-

Grouping: Rats are randomly divided into groups: Sham, I/R (Ischemia/Reperfusion), I/R + TSAE (Total Saponins of Aralia elata), etc.

-

Surgical Procedure: The left anterior descending (LAD) coronary artery is ligated to induce ischemia, followed by reperfusion.

-

Treatment: TSAE (e.g., 5 mg/L) is administered during the reperfusion period.[12] In other studies, pretreatment with total saponins from Aralia taibaiensis (sAT) at doses of 120 and 240 mg/kg significantly reduced infarct size.[12]

-

Assessment: Cardiac function is monitored, and the infarct area is measured. Biochemical markers of cardiac damage (e.g., creatine kinase, lactate dehydrogenase) are also assessed.

The cardioprotective mechanisms of Aralia saponins involve the activation of the AMP-activated protein kinase (AMPK) pathway and the modulation of apoptosis-related proteins.[13] sAT has been shown to increase the phosphorylation of AMPK and elevate the Bcl-2/Bax ratio, thereby protecting cardiomyocytes from apoptosis.[12]

Anticancer Activity

Several saponins isolated from Aralia species have demonstrated cytotoxic activities against various cancer cell lines. For instance, certain triterpene saponins from Aralia elata have shown significant inhibitory effects on the growth of HL60, A549, and DU145 cancer cells.[6]

The following table presents a summary of the cytotoxic activities of specific Aralia saponins.

| Saponin/Extract | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 8 from A. elata | HL-60 (Leukemia) | 15.62 µM | [6] |

| A549 (Lung Cancer) | 11.25 µM | [6] | |

| DU145 (Prostate Cancer) | 7.59 µM | [6] | |

| Saponin 1 | U-87 MG (Glioblastoma) | 3.46 µM | [14][15] |

| TG1 (Glioblastoma) | 1.36 µM | [14][15] | |

| Saponin 2 | U-87 MG (Glioblastoma) | 2.10 µM | [14][15] |

| TG1 (Glioblastoma) | 2.24 µM | [14][15] | |

| Ardipusilloside I | U373 (Glioblastoma) | 11.70 ± 0.61 µg/mL | [14] |

| T98G (Glioblastoma) | 9.09 ± 0.22 µg/mL | [14] |

The anticancer mechanism of Aralia saponins involves the induction of apoptosis, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[13]

Neuroprotective Effects and Other Activities

Saponins from Aralia taibaiensis (sAT) have been shown to promote angiogenesis in cerebral ischemic mice through the VEGF/VEGFR2 signaling pathway .[14][16] This suggests a potential therapeutic role for these compounds in the treatment of ischemic stroke. Additionally, Aralia saponins have been investigated for their anti-diabetic and anti-aging properties.[12][13] In vivo studies have shown that total saponins from Aralia taibaiensis have protective effects against D-galactose-induced aging in rats at dosages of 50, 100, and 200 mg/kg.[17]

Conclusion and Future Directions

The saponins from the Aralia genus represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anti-inflammatory, cardioprotective, anticancer, and neuroprotective effects, are well-documented in the scientific literature. The mechanisms underlying these activities are being increasingly understood, with key signaling pathways such as PI3K/Akt, NF-κB, AMPK, and VEGF/VEGFR2 identified as important molecular targets.

Future research should focus on several key areas to advance the development of Aralia saponins as therapeutic agents:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of Aralia saponins and their biological activity is crucial for the rational design of more potent and selective drug candidates.

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising Aralia saponins are necessary to evaluate their drug-like properties and safety profiles.

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into effective therapies for human diseases.

-

Sustainable Sourcing and Synthesis: The development of sustainable methods for the large-scale production of Aralia saponins, either through optimized cultivation and extraction or through chemical synthesis, will be essential for their commercialization.

References

- 1. Oleanolic acid saponins from root-bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponins from Aralia taibaiensis protect against brain ischemia/reperfusion injuries by regulating the apelin/AMPK path… [ouci.dntb.gov.ua]

- 3. Bioactive saponins and glycosides. VI. Elatosides A and B, potent inhibitors of ethanol absorption, from the bark of Aralia elata SEEM. (Araliaceae): the structure-requirement in oleanolic acid glucuronide-saponins for the inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Studies on triterpenoids and their glycosides from Aralia dasyphylla Miq] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Total saponins from Aralia taibaiensis protect against myocardial ischemia/reperfusion injury through AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effect of total saponin of aralia taibaiensis on proliferation of leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer potential of natural bioactive compounds saponins in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total saponins from Aralia taibaiensis protect against myocardial ischemia/reperfusion injury through AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saponin of Aralia taibaiensis promotes angiogenesis through VEGF/VEGFR2 signaling pathway in cerebral ischemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: Saparal Extraction and Purification from Aralia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction